3-(2-methylpropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
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Overview
Description
3-(2-methylpropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cycloheptane ring fused with a thienopyrimidine core, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Cycloheptane Ring Formation: The cycloheptane ring is introduced through a series of cyclization reactions involving appropriate precursors and catalysts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, thienopyrimidines have been studied for their potential as enzyme inhibitors. This compound, in particular, could be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
In medicine, compounds similar to 3-(2-methylpropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine have shown promise as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, proteases, or other enzymes critical to disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Known for its activity against Mycobacterium tuberculosis.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Studied for their cytotoxicity and potential as antitubercular agents.
Uniqueness
What sets 3-(2-methylpropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine apart is its unique cycloheptane ring fused with the thienopyrimidine core, which could confer distinct biological activities and chemical reactivity compared to other thienopyrimidines.
Properties
Molecular Formula |
C15H21N3S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine |
InChI |
InChI=1S/C15H21N3S/c1-10(2)8-18-9-17-15-13(14(18)16)11-6-4-3-5-7-12(11)19-15/h9-10,16H,3-8H2,1-2H3 |
InChI Key |
AXZUWJAGTRWEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=N)C3=C(S2)CCCCC3 |
Origin of Product |
United States |
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